Peróxido de hidrógeno; ZINC

Descripción general

Descripción

Hydrogen peroxide is a chemical compound with the formula H₂O₂. In its pure form, it is a very pale blue liquid that is slightly more viscous than water. It is widely used as an oxidizer, bleaching agent, and antiseptic. Hydrogen peroxide is the simplest peroxide, a compound having an oxygen-oxygen single bond. It decomposes slowly into water and oxygen when exposed to light and rapidly in the presence of organic or reactive compounds .

Synthetic Routes and Reaction Conditions:

Laboratory Methods: Hydrogen peroxide can be prepared by acidifying barium peroxide and removing excess water through evaporation under reduced pressure. The reaction is as follows: [ \text{BaO}_2 \cdot 8\text{H}_2\text{O} + \text{H}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + \text{H}_2\text{O}_2 + 8\text{H}_2\text{O} ]

Industrial Production Methods:

Aplicaciones Científicas De Investigación

Hydrogen peroxide has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in various chemical reactions and as a reagent in organic synthesis.

Biology: Hydrogen peroxide is used in cell culture and molecular biology experiments to study oxidative stress and its effects on cells.

Medicine: It is used as a disinfectant and antiseptic for cleaning wounds and sterilizing medical equipment.

Industry: Hydrogen peroxide is used in the bleaching of textiles and paper, wastewater treatment, and as a propellant in rocketry

Mecanismo De Acción

- In the Fenton reaction, H₂O₂ reacts with iron (Fe²⁺) or copper (Cu²⁺) ions, generating highly reactive hydroxyl radicals (•OH). These radicals cause oxidative damage to cellular components .

- Zinc, as a cofactor for antioxidant enzymes (e.g., superoxide dismutase), helps convert harmful ROS (such as superoxide radicals) into less reactive species like H₂O₂. This process protects cells from oxidative stress .

Mode of Action

Análisis Bioquímico

Biochemical Properties

Hydrogen peroxide plays a vital role in neural signal transmission, immune response, and cell apoptosis . It is involved in various biological reactions catalyzed by multifunctional oxidases . Zinc is a key component in many signal transduction processes and acts as an essential cofactor for many proteins and enzymes .

Cellular Effects

Hydrogen peroxide influences cell function by regulating fundamental biological processes such as wound healing, anti-bacterial defense, stem cell proliferation, and an adaptive response in astrocytes that leads to neuronal protection . Zinc, on the other hand, is involved in the regulation of cell growth and development, oxidative stress, and inflammatory immune response processes .

Molecular Mechanism

The molecular mechanism of hydrogen peroxide involves its generation, degradation, and diffusion within different cellular compartments . Zinc transporters take up/release zinc ions (Zn2+) across biological membranes and maintain intracellular and intra-organellar Zn2+ homeostasis .

Temporal Effects in Laboratory Settings

The effects of hydrogen peroxide and zinc can change over time in laboratory settings. For instance, the generation, degradation, and diffusion of hydrogen peroxide are highly volatile within different cellular compartments .

Dosage Effects in Animal Models

The effects of hydrogen peroxide and zinc vary with different dosages in animal models. For instance, over-production of hydrogen peroxide exerts toxic effects on the cell and its surrounding environment .

Metabolic Pathways

Hydrogen peroxide and zinc are involved in various metabolic pathways. Hydrogen peroxide is involved in therapeutic processes such as wound healing, anti-bacterial defense, stem cell proliferation, and an adaptive response in astrocytes that leads to neuronal protection . Zinc is involved in the composition of numerous protein structural components, such as various metalloenzymes and hemoglobinases .

Transport and Distribution

Zinc transporters take up/release zinc ions (Zn2+) across biological membranes and maintain intracellular and intra-organellar Zn2+ homeostasis . The transport and distribution of hydrogen peroxide, however, are highly volatile within different cellular compartments .

Subcellular Localization

The subcellular localization of hydrogen peroxide and zinc is crucial for their activity or function. For instance, the generation, degradation, and diffusion of hydrogen peroxide are highly volatile within different cellular compartments . Zinc transporters, on the other hand, maintain intracellular and intra-organellar Zn2+ homeostasis .

Análisis De Reacciones Químicas

Hydrogen peroxide undergoes various types of chemical reactions, including:

Oxidation: Hydrogen peroxide acts as an oxidizing agent in both acidic and neutral solutions. For example, it oxidizes potassium iodide to iodine: [ 2\text{KI} + \text{H}_2\text{O}_2 \rightarrow 2\text{KOH} + \text{I}_2 ]

Reduction: In alkaline solutions, hydrogen peroxide can act as a reducing agent. For instance, it reduces potassium permanganate to manganese dioxide: [ 2\text{KMnO}_4 + 3\text{H}_2\text{O}_2 \rightarrow 2\text{MnO}_2 + 2\text{KOH} + 3\text{O}_2 ]

Comparación Con Compuestos Similares

Hydrogen peroxide can be compared with other oxidizing agents such as:

Sodium Hypochlorite:

Sodium Percarbonate: A solid form of hydrogen peroxide, it releases hydrogen peroxide when dissolved in water and is used in laundry detergents.

Peracetic Acid: A strong oxidizing agent used in disinfection and sterilization, it is more potent but also more corrosive than hydrogen peroxide

Hydrogen peroxide is unique due to its versatility, being able to act as both an oxidizing and reducing agent, and its relatively safe handling compared to other strong oxidizers.

Propiedades

IUPAC Name |

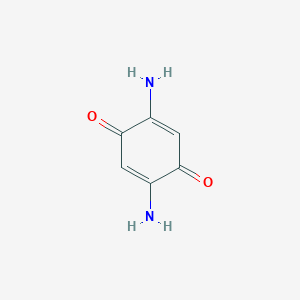

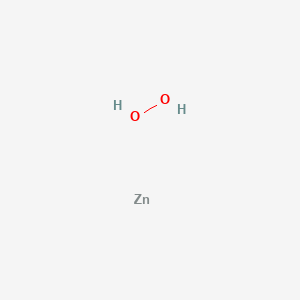

hydrogen peroxide;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O2.Zn/c1-2;/h1-2H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLINORNFHVEIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OO.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314-22-3 | |

| Record name | Zinc peroxide (Zn(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.